molecular formula C17H15Cl2F3N4O3 B2820978 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide CAS No. 303151-67-9

4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide

Cat. No.: B2820978
CAS No.: 303151-67-9
M. Wt: 451.23
InChI Key: JEDKBRZKKLWDNI-UHFFFAOYSA-N
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Description

4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 3-chloro-5-(trifluoromethyl)pyridine derivative. This can be achieved through halogenation and subsequent functional group modifications.

    Amidation Reaction: The pyridine derivative is then reacted with an appropriate amine to introduce the aminoethyl group.

    Coupling with Benzamide: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino and benzamide functionalities.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different substituents replacing the chloro or trifluoromethyl groups.

    Oxidation: Oxidized derivatives of the amino or benzamide groups.

    Reduction: Reduced forms of the compound, potentially altering the amide to an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances biological activity and metabolic stability.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide
  • 3-chloro-5-(trifluoromethyl)pyridine
  • 4-chlorobenzamide

Uniqueness

The unique combination of chloro, trifluoromethyl, and benzamide groups in this compound provides distinct chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N4O3/c18-12-3-1-10(2-4-12)16(28)26-29-9-14(27)23-5-6-24-15-13(19)7-11(8-25-15)17(20,21)22/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKBRZKKLWDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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